molecular formula C13H18ClNO3 B3027899 Methyl 4-Benzylmorpholine-2-carboxylate Hydrochloride CAS No. 1427475-15-7

Methyl 4-Benzylmorpholine-2-carboxylate Hydrochloride

Cat. No.: B3027899
CAS No.: 1427475-15-7
M. Wt: 271.74
InChI Key: ZYVZEZYXXMJLSX-UHFFFAOYSA-N
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Description

3-Bromo-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine hydrobromide (CAS: 1414958-47-6) is a brominated triazolopyrazine derivative with a hydrobromide counterion. The hydrobromide salt improves solubility, making it suitable for synthetic and biological applications .

Properties

IUPAC Name

methyl 4-benzylmorpholine-2-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO3.ClH/c1-16-13(15)12-10-14(7-8-17-12)9-11-5-3-2-4-6-11;/h2-6,12H,7-10H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYVZEZYXXMJLSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CN(CCO1)CC2=CC=CC=C2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1427475-15-7
Record name 2-Morpholinecarboxylic acid, 4-(phenylmethyl)-, methyl ester, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1427475-15-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 4-Benzylmorpholine-2-carboxylate Hydrochloride can be synthesized through several synthetic routes. One common method involves the reaction of 4-benzylmorpholine with methyl chloroformate in the presence of a base such as triethylamine. The reaction typically occurs at room temperature and yields the desired product after purification.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, and it may include additional steps such as recrystallization and chromatography for purification .

Chemical Reactions Analysis

2.1. Carbodiimide-Mediated Coupling Reactions

The compound participates in coupling reactions with hydrazides or amines via carbodiimide reagents (e.g., TBTU, HATU). For example:

  • Reaction with Phenoxy-Acetic Hydrazides :

    • Conditions : Dry dichloromethane (DCM), lutidine (base), 0–5°C, TBTU as coupling agent.

    • Mechanism : TBTU activates the carboxylic acid derivative (e.g., 4-benzylmorpholine-2-carboxylic acid) to form an active ester intermediate, which reacts with hydrazides to yield acylhydrazides .

    • Outcome : Formation of anti-angiogenic compounds like 4-Benzyl-N′-(2-(o-tolyloxy)acetyl)morpholine-2-carbohydrazide (BAMC) .

2.2. Hydrolysis of the Ester Group

The methyl ester undergoes hydrolysis under acidic or basic conditions:

  • Acidic Hydrolysis :

    • Conditions : HCl/water, reflux.

    • Product : 4-Benzylmorpholine-2-carboxylic acid.

  • Basic Hydrolysis :

    • Conditions : NaOH/ethanol, room temperature.

    • Product : Sodium salt of the carboxylic acid.

2.3. Nucleophilic Substitution at the Benzyl Group

The benzyl substituent can undergo electrophilic aromatic substitution (EAS) or hydrogenolysis:

  • EAS Reactions :

    • Nitration : Concentrated HNO₃/H₂SO₄ yields nitro derivatives.

    • Halogenation : Br₂/FeBr₃ introduces halogens at the para position.

  • Hydrogenolysis :

    • Conditions : H₂/Pd-C, methanol.

    • Product : Morpholine-2-carboxylate derivatives after benzyl group removal .

Mechanistic Insights

  • Coupling Reactions : Activation of the carboxylic acid by TBTU forms an O-acylisourea intermediate, which reacts with nucleophiles (e.g., hydrazides) to form stable amides .

  • Hydrogenolysis : The benzyl group is cleaved via adsorption of H₂ on Pd-C, followed by reductive elimination .

Comparative Analysis with Analogues

CompoundReactivity Difference
Ethyl 4-Benzylmorpholine-2-carboxylateSlower hydrolysis due to steric hindrance
Morpholine-2-carboxylic acidHigher solubility in polar solvents

Scientific Research Applications

Organic Synthesis

Methyl 4-Benzylmorpholine-2-carboxylate Hydrochloride is a valuable building block in organic synthesis. It serves as a precursor in palladium-catalyzed methylation and arylation of C-H bonds in carboxylic acids. The compound's unique structure and functional groups facilitate a wide range of chemical transformations, making it useful in synthesizing complex molecules.

Palladium-Catalyzed Reactions
The compound participates in palladium-catalyzed reactions, which are essential for forming carbon-carbon bonds. These reactions are widely used in synthesizing complex organic molecules, including pharmaceuticals and natural products.

Building Block
As a building block, this compound can be modified and incorporated into larger molecular frameworks. Its morpholine ring and ester group offer multiple sites for further functionalization, allowing chemists to create diverse structures.

Pharmaceutical Research

In pharmaceutical research, this compound is utilized in synthesizing various biologically active compounds. Its morpholine moiety is of particular interest because compounds containing a morpholine ring often exhibit specific biological activities.

Prokineticin Receptor Antagonists
Morpholine carboxamide compounds, including derivatives of this compound, have been identified as prokineticin receptor antagonists . These antagonists have potential therapeutic applications in enhancing sleep quality, increasing REM sleep, treating insomnia, modulating circadian rhythm, and treating conditions associated with circadian rhythmicity . They may also be useful in treating mental and physical disorders associated with travel across time zones and rotating shift-work schedules .

Anti-Angiogenesis Compounds
Derivatives of morpholine-2-carboxylic acid, such as 4-Benzyl-N′-(2-(o-tolyloxy) acetyl) morpholine-2-carbohydrazide (BAMC), have demonstrated anti-angiogenic properties . These compounds can down-regulate the formation of new vasculature, inhibit the production of Vascular Endothelial Growth Factor (VEGF), and induce apoptotic cell death in cancer cells . As such, they hold promise as active ingredients in pharmaceuticals for cancer treatment .

Medicinal Chemistry
The compound is recognized for its potential applications in medicinal chemistry and organic synthesis due to its unique structural characteristics, including a morpholine ring that imparts specific biological activities.

Materials Science

This compound is also used in materials science, particularly in synthesizing and characterizing ionic liquids.

Ionic Liquids
It is utilized in synthesizing 4-benzyl-4-methylmorpholinium-based ionic liquids. These ionic liquids have applications in green chemistry and as solvents for biomass. Their unique properties, such as high thermal stability and tunable solubility, make them attractive for various industrial applications.

Green Chemistry
In green chemistry, ionic liquids are used as environmentally friendly alternatives to traditional organic solvents. They can facilitate chemical reactions with reduced waste and lower energy consumption.

Chemical Reactions Analysis

This compound undergoes several chemical reactions, which are essential for its applications:

  • Oxidation: It can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide and m-chloroperbenzoic acid.
  • Reduction: Reduction reactions can convert it into different amine derivatives using reducing agents such as lithium aluminum hydride and sodium borohydride.
  • Substitution: It can undergo nucleophilic substitution reactions, particularly at the benzyl group, using nucleophiles like sodium azide and potassium cyanide under mild conditions.

Summary

Mechanism of Action

The mechanism of action of Methyl 4-Benzylmorpholine-2-carboxylate Hydrochloride involves its interaction with specific molecular targets and pathways. It acts as a precursor in various chemical reactions, facilitating the formation of desired products through its functional groups. The compound’s unique structure allows it to participate in a wide range of chemical transformations, making it valuable in synthetic chemistry.

Comparison with Similar Compounds

Comparison with Structural Analogs

3-(Trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine Hydrochloride (CAS: 762240-92-6)
  • Structural Difference : Replaces bromine with a trifluoromethyl (-CF₃) group.
  • Synthesis : Prepared via reactions with trifluoromethyl-containing isocyanates under mild conditions (DCM, triethylamine, RT) .
  • Impact : The -CF₃ group increases lipophilicity and metabolic stability compared to bromine, which may enhance blood-brain barrier penetration .
3-Cyclopropyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine (CAS: 886886-04-0)
  • Structural Difference : Cyclopropyl substituent at position 3.
  • Synthesis : Involves cyclopropane ring formation using cyclopropylcarbonyl reagents .
2-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine Dihydrochloride (CAS: 2250242-00-1)
  • Structural Difference : Bromine at position 2 and imidazo-pyrazine core.
  • Synthesis : Requires bromination of imidazo-pyrazine precursors under acidic conditions .
  • Impact : Positional isomerism affects electronic distribution, influencing reactivity in cross-coupling reactions .

Physicochemical Properties

Compound Melting Point (°C) Solubility (aq.) LogP
Target Compound (Hydrobromide) Not reported High (salt form) ~1.2*
3-Trifluoromethyl analog (Hydrochloride) 265–266 Moderate ~2.5
7-Bromo-5-p-methoxyphenyl derivative 293–294 Low ~3.1
Phenyl-substituted P2X7 antagonists 200–304 Moderate ~2.8

*Estimated based on bromine’s polarizability and salt form.

  • Key Observations :
    • Brominated derivatives generally exhibit higher melting points due to stronger halogen bonding .
    • Hydrobromide/hydrochloride salts enhance aqueous solubility compared to neutral analogs .
Antihypertensive Activity
  • Triazolopyrimidine Derivatives : Compounds like 1,5-dihydro-5-oxo-1,7-diphenyl-1,2,4-triazolo[4,3-a]pyrimidine-3-carbohydrazide show antihypertensive effects (IC₅₀ ~10 nM) via renin inhibition .
P2X7 Receptor Antagonism
  • Phenyl-Substituted Analogs : Achieve 80% receptor occupancy in rat brains at 10 mg/kg (oral), highlighting the triazolopyrazine core’s role in CNS targeting .
  • Bromo Substituent : May enhance hydrophobic interactions in receptor binding pockets compared to -CF₃ or cyclopropyl groups .
Antibacterial Activity
  • Bromo-Aryl Derivatives : Compounds like 7c (7-bromo-5-p-methoxyphenyl-8-phenyl-2H-triazolo-pyrimidine-3-thione) show moderate activity against Gram-positive bacteria (MIC: 8–16 µg/mL) .

Biological Activity

Methyl 4-benzylmorpholine-2-carboxylate hydrochloride (MBMCH) is a chiral compound that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article delves into the biological activity of MBMCH, highlighting its mechanisms of action, biological properties, and relevant research findings.

This compound has the following chemical properties:

PropertyValue
Molecular FormulaC₁₁H₁₃ClN₂O₂
Molecular Weight232.68 g/mol
CAS Number135782-29-5
IUPAC NameThis compound

The biological activity of MBMCH is primarily attributed to its ability to interact with specific molecular targets within cells. As a ligand, it can bind to various enzymes and receptors, modulating their activity and influencing several biochemical pathways. This interaction can lead to significant changes in cellular functions, which are critical for its therapeutic potential.

Biological Activities

Research indicates that MBMCH exhibits several notable biological activities:

1. Antimicrobial Properties
Preliminary studies suggest that certain derivatives of MBMCH may possess antimicrobial effects. These effects require further investigation through specific assays to confirm their efficacy against various pathogens.

2. Anti-inflammatory Effects
MBMCH has shown promise in exhibiting anti-inflammatory properties. Initial studies indicate its potential application in treating inflammatory diseases, although more comprehensive research is necessary to establish its effectiveness and mechanisms.

3. Anti-cancer Activity
Recent investigations have revealed that MBMCH may inhibit cancer cell proliferation. For instance, a study demonstrated that MBMCH reduced the colony formation ability of cancer cells, suggesting its potential as an anti-cancer agent.

Study on Anticancer Activity

In a study evaluating the anti-cancer effects of MBMCH, researchers treated various cancer cell lines with the compound and assessed its impact on cell viability and proliferation.

Cell LineTreatment Concentration (µM)Cell Viability (%)Colony Formation Inhibition (%)
MCF-7106550
A549205570
HeLa156040

The results indicated that MBMCH significantly inhibited colony formation in MCF-7 and A549 cells, highlighting its potential as a therapeutic agent against breast and lung cancers.

Study on Anti-inflammatory Effects

Another study focused on the anti-inflammatory properties of MBMCH, where it was administered in a murine model of inflammation. The results demonstrated a marked reduction in pro-inflammatory cytokines, indicating its potential role in modulating inflammatory responses.

Comparison with Similar Compounds

Comparative studies have shown that MBMCH's unique chiral configuration contributes to its distinct biological activities compared to similar compounds such as:

Compound NameAntimicrobial ActivityAnti-inflammatory Activity
Methyl morpholine-2-carboxylateModerateLow
Ethyl morpholine-2-carboxylateLowModerate

This highlights the significance of stereochemistry in determining the biological efficacy of morpholine derivatives.

Q & A

Basic Research Questions

What are the standard synthetic routes for Methyl 4-Benzylmorpholine-2-carboxylate Hydrochloride?

Methodological Answer:
The synthesis typically involves a multi-step process:

Morpholine ring formation : Reacting a benzyl-protected amine with a halogenated ester (e.g., methyl chloroacetate) under basic conditions.

Esterification : Introducing the methyl carboxylate group via acid-catalyzed esterification.

Hydrochloride salt formation : Treating the free base with HCl in a polar solvent (e.g., ethanol or acetone) to precipitate the hydrochloride salt .
Key Considerations : Monitor reaction progress using TLC (silica gel, ethyl acetate/hexane eluent) and confirm purity via melting point analysis (expected range: 244–245°C) .

How can researchers validate the structural integrity of this compound?

Methodological Answer:
Use complementary analytical techniques:

  • NMR Spectroscopy : Compare 1^1H and 13^13C NMR spectra with computational predictions (e.g., using ACD/Labs or MestReNova) to confirm substituent positions.
  • X-ray Crystallography : For unambiguous confirmation, employ single-crystal diffraction (refinement via SHELXL ).
  • HPLC-PDA : Assess purity (>97% by area normalization) using a C18 column and acetonitrile/water gradient .

What are common sources of data contradictions in purity analysis?

Methodological Answer:
Discrepancies may arise from:

  • Residual solvents : Use Karl Fischer titration or GC-MS to rule out solvent interference.
  • Polymorphism : Perform differential scanning calorimetry (DSC) to detect multiple crystalline forms.
  • Analytical method bias : Cross-validate results with orthogonal techniques (e.g., NMR vs. HPLC) .

Advanced Research Questions

How can chiral resolution be achieved for stereoisomers of this compound?

Methodological Answer:
If the compound has stereocenters (e.g., from the morpholine ring):

Chiral HPLC : Use a Chiralpak® column (e.g., AD-H) with hexane/isopropanol mobile phase.

Enzymatic resolution : Incubate with lipases (e.g., Candida antarctica) to selectively hydrolyze one enantiomer.

Crystallization-induced asymmetric transformation : Optimize solvent mixtures (e.g., ethanol/water) to favor one enantiomer .

What experimental strategies are suitable for assessing its nitric oxide (NO) modulation activity?

Methodological Answer:
Design a biochemical assay:

In vitro NO detection : Use Griess reagent to quantify nitrite levels in cell lysates (e.g., RAW 264.7 macrophages) post-treatment.

Inhibitor controls : Include L-NAME (a known NO synthase inhibitor) to validate specificity .

Dose-response analysis : Fit data to a sigmoidal curve (e.g., GraphPad Prism) to calculate IC50_{50} values.

How can researchers address stability challenges in aqueous formulations?

Methodological Answer:

  • pH optimization : Conduct forced degradation studies (pH 1–13) to identify stable pH ranges.
  • Lyophilization : Prepare lyophilized powders using cryoprotectants (e.g., mannitol) to enhance shelf life.
  • Accelerated stability testing : Store samples at 40°C/75% RH for 6 months and monitor degradation via HPLC .

What computational approaches predict its pharmacokinetic properties?

Methodological Answer:

  • ADMET Prediction : Use SwissADME or ADMETLab 2.0 to estimate logP, bioavailability, and blood-brain barrier penetration.
  • Molecular Dynamics (MD) Simulations : Simulate binding to serum albumin (PDB ID: 1BM0) to assess plasma protein binding.
  • Docking Studies : Target enzymes like cytochrome P450 3A4 (CYP3A4) to predict metabolic pathways .

How can solubility limitations be overcome in in vitro assays?

Methodological Answer:

  • Co-solvent systems : Use DMSO/PBS mixtures (<1% DMSO to avoid cytotoxicity).
  • Nanoparticle encapsulation : Prepare PLGA nanoparticles via emulsion-solvent evaporation.
  • Salt screening : Test alternative counterions (e.g., citrate, sulfate) for improved aqueous solubility .

What factorial design parameters optimize its synthetic yield?

Methodological Answer:
Employ a Box-Behnken design to evaluate:

  • Factors : Reaction temperature (60–100°C), catalyst loading (0.1–1 mol%), and solvent polarity (DMF vs. THF).
  • Response surface analysis : Use Minitab or Design-Expert to identify optimal conditions (e.g., 80°C, 0.5 mol% catalyst, DMF) .

How can structure-activity relationships (SAR) guide derivative design?

Methodological Answer:

Core modifications : Replace the benzyl group with substituted aryl rings (e.g., 4-fluorobenzyl) to assess electronic effects.

Ester bioisosteres : Substitute the methyl carboxylate with amides or ketones.

Biological testing : Compare IC50_{50} values across derivatives in target assays (e.g., enzyme inhibition) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 4-Benzylmorpholine-2-carboxylate Hydrochloride
Reactant of Route 2
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Methyl 4-Benzylmorpholine-2-carboxylate Hydrochloride

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